REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([NH:11][C:12](=[O:14])[CH3:13])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].C(OC(=O)C)(=O)C.[N+:22]([O-])([OH:24])=[O:23]>C(O)(=O)C>[C:1]([C:5]1[CH:10]=[CH:9][C:8]([NH:11][C:12](=[O:14])[CH3:13])=[C:7]([N+:22]([O-:24])=[O:23])[CH:6]=1)([CH3:4])([CH3:2])[CH3:3]
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Name
|
|
Quantity
|
6 kg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)NC(C)=O
|
Name
|
|
Quantity
|
6.47 kg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
3.56 kg
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
2.1 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
ice water
|
Quantity
|
42 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8.7 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for ten minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction was stirred for fifteen minutes
|
Type
|
STIRRING
|
Details
|
stirred at that temperature for another 2 hours
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
the mixture stirred for one hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The resulting solids were collected by filtration
|
Type
|
WASH
|
Details
|
washed with water (17 L)
|
Type
|
CUSTOM
|
Details
|
dried at 65-70° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC(=C(C=C1)NC(C)=O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.1 kg | |
YIELD: CALCULATEDPERCENTYIELD | 95.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |